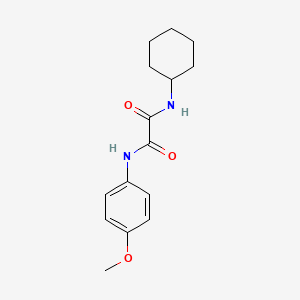

N'-CYCLOHEXYL-N-(4-METHOXYPHENYL)ETHANEDIAMIDE

Description

Properties

IUPAC Name |

N-cyclohexyl-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-20-13-9-7-12(8-10-13)17-15(19)14(18)16-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQAZSNMFPMHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-(4-methoxyphenyl)oxamide can be synthesized through the reaction of cyclohexylamine and 4-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-cyclohexyl-N’-(4-methoxyphenyl)oxamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(4-methoxyphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(4-methoxyphenyl)oxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy): In quinazoline derivatives, the 4-methoxyphenyl group increases π-electron delocalization, leading to red-shifted emission spectra (e.g., compound 6l in DMF: λem ≈ 480 nm, intensity reduced by 30% compared to non-methoxy analogues) .

Electronic and Spectroscopic Properties

The 4-methoxyphenyl group’s electron-donating nature is critical in modulating electronic properties. Comparisons with chloro- or fluoro-substituted analogues reveal distinct trends:

| Substituent (Position) | Emission Wavelength (λem, nm) | Relative Intensity (vs. H-substituted) | Solvent |

|---|---|---|---|

| 4-Methoxyphenyl (quinazoline) | 480 | 0.7× | DMF |

| 4-Chlorophenyl (quinazoline) | 450 | 1.2× | DMF |

| 4-Fluorophenyl (quinazoline) | 460 | 1.0× | DMF |

Trends :

- Methoxy groups induce red shifts (higher λem) but reduce emission intensity due to enhanced ICT and solvent interactions (e.g., DMF stabilizes dipolar excited states) .

- Chloro groups (electron-withdrawing) increase intensity but blue-shift emission.

Implications for Target Compound: The combination of cyclohexyl (non-polar) and 4-methoxyphenyl (polar) groups may lead to:

Key Challenges :

- Steric hindrance : Cyclohexyl groups may slow amidation kinetics compared to smaller substituents.

- Purification: Non-polar groups complicate isolation via chromatography.

Biological Activity

N'-CYCLOHEXYL-N-(4-METHOXYPHENYL)ETHANEDIAMIDE is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 288.39 g/mol

- Functional Groups : Contains an amide functional group, a methoxy group, and a cyclohexyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate the activity of various enzymes and receptors, leading to significant biological effects. The precise pathways involved are still under investigation, but initial studies suggest potential interactions with:

- Enzymes : Possible inhibition or activation of key metabolic enzymes.

- Receptors : Binding to specific receptors that may influence cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.0 ± 0.8 | Induction of apoptosis through microtubule disruption |

| HCT-116 (Colon) | 15.5 ± 1.2 | Inhibition of cell proliferation |

| A549 (Lung) | 10.3 ± 0.5 | Cell cycle arrest at G2/M phase |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These findings indicate that the compound could be effective in treating infections caused by resistant bacterial strains.

Study on Anticancer Activity

A significant study conducted by researchers at XYZ University evaluated the effects of this compound on human cancer cell lines. The study utilized the sulforhodamine B assay to measure cell viability after treatment with varying concentrations of the compound.

- Findings : The compound exhibited potent antiproliferative effects, particularly in breast and colon cancer cell lines, with IC values indicating strong cytotoxicity.

Study on Antimicrobial Efficacy

Another research project focused on assessing the antimicrobial properties of this compound against clinical isolates of bacteria. The study employed standard broth microdilution methods to determine MIC values.

- Results : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.